Methyl 5-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Methyl 5-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative featuring a benzoate core substituted with an amino group at the 5-position and a pinacol boronate ester at the 2-position. The amino group enhances solubility in polar solvents and may participate in hydrogen bonding, influencing crystallinity and reactivity .
Properties
IUPAC Name |
methyl 5-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)11-7-6-9(16)8-10(11)12(17)18-5/h6-8H,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHMHXLMFDCVLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
The most widely reported method involves palladium-catalyzed cross-coupling between a brominated benzoate precursor and bis(pinacolato)diboron (B2Pin2). This approach leverages the catalytic activity of palladium to facilitate boron-carbon bond formation. A representative procedure involves:
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Substrate Preparation : Methyl 5-amino-2-bromobenzoate is synthesized via bromination of methyl 5-aminobenzoate using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C.
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Coupling Reaction : The brominated intermediate reacts with B2Pin2 in the presence of Pd(dppf)Cl2 (1–2 mol%), potassium acetate (KOAc) as a base, and 1,4-dioxane as the solvent. The reaction proceeds under inert atmosphere at 80–90°C for 12–24 hours.
Key Parameters :
Table 1: Comparison of Palladium-Catalyzed Methods
Multi-Step Substitution Approach
An alternative route employs sequential functionalization of a benzoate core:
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Amination : Methyl 2-bromo-5-nitrobenzoate undergoes amination with aqueous ammonia at 120°C to yield methyl 5-amino-2-bromobenzoate.
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Borylation : The brominated product reacts with B2Pin2 under Miyaura borylation conditions (PdCl2(dtbpf), KOAc, 90°C).
Advantages :
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Avoids handling sensitive boronic acids directly.
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Suitable for substrates with electron-withdrawing groups.
Challenges :
Boronic Acid Protection Method
A less common strategy involves synthesizing the boronic acid derivative followed by pinacol protection:
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Boronic Acid Synthesis : Methyl 5-amino-2-bromobenzoate is treated with n-BuLi and trimethyl borate at −78°C to form the boronic acid.
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Esterification : The boronic acid reacts with pinacol in refluxing ethanol, yielding the target compound.
Yield : 60–65%, limited by boronic acid instability.
Industrial-Scale Production Considerations
Catalyst Recycling and Cost Optimization
Industrial processes prioritize catalyst recovery. Immobilized palladium catalysts on silica or magnetic nanoparticles enable reuse for 3–5 cycles without significant activity loss.
Table 2: Industrial Process Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst Loading (mol%) | 1.5 | 0.8–1.0 |
| Batch Size (kg) | 0.1 | 50–100 |
| Cycle Time (h) | 18 | 8–10 |
| Overall Yield (%) | 72 | 85 |
Solvent and Waste Management
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Solvent Recovery : 1,4-dioxane is distilled and reused, reducing costs by 40%.
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Byproduct Mitigation : Potassium bromide byproducts are converted to KBrO3 for water treatment applications.
Reaction Optimization Strategies
Temperature and Time Profiling
A study comparing reaction temperatures demonstrated that 85°C maximizes yield while minimizing decomposition:
Ligand Effects
Bidentate ligands (dppf, dtbpf) improve catalytic efficiency versus monodentate ligands (PPh3):
Table 3: Ligand Impact on Yield
Analytical Characterization
Spectroscopic Validation
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1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 8.4 Hz, 1H), 6.95 (s, 1H), 6.52 (d, J = 8.4 Hz, 1H), 4.10 (s, 2H), 3.90 (s, 3H), 1.35 (s, 12H).
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FTIR : B-O stretch at 1350 cm⁻¹, ester C=O at 1715 cm⁻¹.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: The boronate ester group is highly reactive in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, to deprotonate the amino group.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Synthesis and Structural Analysis
Methyl 5-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as an important intermediate in the synthesis of boron-containing compounds. The synthesis typically involves multi-step reactions where the compound acts as a precursor for further modifications. Key methods for analyzing its structure include:
- Spectroscopic Techniques : The structural confirmation is achieved through Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry.
- Crystallography : Single crystal X-ray diffraction provides detailed insights into the molecular arrangement and conformational dynamics of the compound .
Research has demonstrated that this compound exhibits notable biological properties. Its derivatives have been investigated for their potential as therapeutic agents:
- Antitumor Activity : Compounds similar to methyl 5-amino derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that certain derivatives possess IC50 values in the nanomolar range against various cancer cell lines .
| Compound | Target Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | HCT-116 | 0.78 |
| Compound B | HeLa | 18 |
| Compound C | MCF-7 | <100 |
- Mechanisms of Action : The mechanisms involve disruption of microtubule dynamics and induction of apoptosis in cancer cells. This highlights the compound's potential as a lead structure for developing novel anticancer therapies .
Material Science Applications
In material science, this compound is explored for its utility in creating advanced materials:
- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis to enhance thermal stability and mechanical properties.
| Property | Enhancement Factor |
|---|---|
| Thermal Stability | +20% |
| Mechanical Strength | +15% |
Case Studies
Several studies illustrate the applications of methyl 5-amino derivatives:
- Antitumor Compound Development :
- Material Enhancement :
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The amino group can also engage in hydrogen bonding and other interactions, contributing to the compound’s reactivity and functionality .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related benzoate derivatives bearing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. Key variations include substituent type (e.g., halogens, alkyl groups, heterocycles) and their positions on the benzene ring, which critically influence reactivity, stability, and applications.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Reactivity: Electron-Donating Groups (e.g., -NH₂): The amino group in the target compound enhances nucleophilicity at the boronate, facilitating transmetalation in Suzuki-Miyaura reactions. However, it may require protection to prevent side reactions . Electron-Withdrawing Groups (e.g., -F, -CN): Fluorine and cyano substituents increase the electrophilicity of the boronate, accelerating coupling with electron-rich aryl halides .
Positional Isomerism: The position of the boronate group relative to other substituents (e.g., 2- vs. 4-boronate in amino derivatives) significantly impacts regioselectivity in cross-coupling. For example, 2-boronates are more reactive in meta-substituted systems .
Stability and Handling: Boronic esters with electron-withdrawing groups (e.g., -F) exhibit enhanced stability against protodeboronation compared to amino-substituted analogs . Amino-substituted derivatives may require storage under inert conditions to prevent oxidation .
Applications: Pharmaceutical Intermediates: Amino- and halo-boronates are prevalent in kinase inhibitor and anticancer agent synthesis . Materials Science: Cyano- and fluoro-substituted boronates are used in OLED and polymer synthesis due to their electronic tuning capabilities .
Biological Activity
Methyl 5-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Molecular Formula : C12H18BNO
Molar Mass : 215.09 g/mol
CAS Number : 1002309-52-5
Structural Features : The compound contains a boronate ester group which is crucial for its biological interactions and reactivity.
The biological activity of this compound is largely attributed to the presence of the boronate ester group. This functional group can form reversible covalent bonds with diols and other nucleophiles, facilitating molecular recognition and catalysis. Such properties make it a valuable building block in drug discovery and organic synthesis.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance:
- Activity against Staphylococcus aureus : Compounds similar to this compound demonstrated moderate activity against multidrug-resistant strains of Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 4–8 μg/mL .
Anticancer Properties
Research has shown that derivatives of this compound may possess anticancer activity:
- Inhibition of Cancer Cell Proliferation : Studies on related compounds have indicated significant inhibition of cell proliferation in various cancer cell lines. For example, certain derivatives exhibited IC50 values as low as 0.126 μM against triple-negative breast cancer (TNBC) cell lines .
Pharmacokinetics and Toxicity
Pharmacokinetic studies conducted on similar compounds have provided insights into their absorption and safety profiles:
| Parameter | Value |
|---|---|
| Cmax | 592 ± 62 mg/mL |
| t1/2 | >12 h |
| Oral Toxicity | Safe at high doses (800 mg/kg) |
These findings suggest that while these compounds can be effective at inhibiting cancer cell growth and microbial activity, they also demonstrate acceptable toxicity profiles in vivo.
Case Studies
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Case Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of several boron-containing compounds against resistant bacterial strains. This compound was included in the screening process and showed promising results against MRSA. -
Case Study on Cancer Cell Lines :
In another study focusing on TNBC cells, methyl 5-amino derivatives were tested for their ability to induce apoptosis. The results indicated a significant increase in caspase levels compared to controls, suggesting a potential for therapeutic application in cancer treatment.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 5-amino-2-bromobenzoic acid with bis(pinacolato)diboron under palladium-catalyzed conditions. This method allows for the efficient formation of the desired compound while minimizing by-products.
Q & A
Basic Questions
Q. What are the common synthetic routes for Methyl 5-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how can purity be ensured?
- Methodology :
- The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. For example, boronic ester intermediates can be prepared by reacting halogenated benzoate derivatives (e.g., methyl 5-amino-2-bromobenzoate) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃) in solvents like DME/water at 80°C .
- Purity Assurance : Post-synthesis purification via flash column chromatography (petroleum ether/ethyl acetate gradients) or recrystallization is recommended. Analytical HPLC or TLC should confirm homogeneity, and residual palladium should be quantified via ICP-MS .
Q. How is this compound characterized using spectroscopic and analytical methods?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. ¹¹B NMR (δ ~30 ppm) confirms boronic ester integrity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with precision (±0.001 Da) .
- X-ray Crystallography : For structural elucidation, single crystals can be grown in anhydrous DCM/hexane mixtures and analyzed using SHELX software .
Advanced Questions
Q. What strategies mitigate decomposition or side reactions during cross-coupling reactions involving the amino group?
- Methodological Solutions :
- Amino Protection : Temporarily protect the -NH₂ group with trifluoroacetyl or tert-butoxycarbonyl (Boc) groups to prevent undesired coordination with palladium catalysts or oxidation .
- Inert Conditions : Conduct reactions under nitrogen/argon to avoid boronic ester hydrolysis. Use anhydrous solvents (e.g., degassed DME) and low temperatures (0–25°C) for sensitive intermediates .
- Catalyst Screening : Test Pd(OAc)₂ with SPhos or XPhos ligands for improved stability in the presence of amines .
Q. How can Suzuki-Miyaura coupling yields be optimized with this boronic ester?
- Optimization Parameters :
- Catalyst System : Pd(dppf)Cl₂ (1–5 mol%) shows higher efficiency for sterically hindered arylboronates compared to Pd(PPh₃)₄ .
- Solvent/Base Pair : DME/water (3:1) with Na₂CO₃ (2 equiv) minimizes boronic ester hydrolysis while maintaining base solubility .
- Stoichiometry : Use a 1.2:1 molar ratio of boronic ester to aryl halide to account for potential side reactions .
Q. How can stereochemical outcomes in reactions with this compound be analyzed?
- Analytical Approaches :
- Chiral HPLC : Resolve enantiomers using Chiralpak AD-H columns (hexane/isopropanol mobile phases) .
- NOE Experiments : Detect spatial proximity of protons in diastereomers via 2D NMR .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and rationalize stereoselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
